

Porphobilinogen Deaminase Activity Assay in Erythrocytes: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Porphobilinogen*

Cat. No.: *B132115*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase, is a key enzyme in the heme biosynthetic pathway. It catalyzes the head-to-tail condensation of four molecules of **porphobilinogen** (PBG) to form the linear tetrapyrrole, hydroxymethylbilane.^{[1][2][3][4]} A deficiency in PBGD activity is the hallmark of Acute Intermittent Porphyria (AIP), an autosomal dominant metabolic disorder characterized by life-threatening neurovisceral attacks.^[5] Measurement of PBGD activity in erythrocytes is a crucial diagnostic tool for identifying individuals with AIP, including asymptomatic carriers, and for family screening.^{[6][7]} This application note provides a detailed protocol for the determination of PBGD activity in human erythrocytes.

Principle of the Assay

The PBGD activity assay is based on the enzymatic conversion of PBG to hydroxymethylbilane. In the absence of the subsequent enzyme in the pathway, uroporphyrinogen III synthase, the highly unstable hydroxymethylbilane non-enzymatically cyclizes to form uroporphyrinogen I.^{[1][2][3][4][8]} This product is then oxidized to the stable and fluorescent compound, uroporphyrin I, which can be quantified by fluorometric or

spectrophotometric methods.[8][9][10] The rate of uroporphyrin I formation is directly proportional to the PBGD activity in the sample.

Heme Biosynthesis Pathway

The following diagram illustrates the initial steps of the heme biosynthesis pathway, highlighting the role of **porphobilinogen deaminase**.



[Click to download full resolution via product page](#)

Caption: The role of **Porphobilinogen** Deaminase in the Heme Biosynthesis Pathway.

Experimental Protocol

This protocol is designed for the fluorometric determination of PBGD activity in human erythrocytes.

Materials and Reagents

- Whole blood collected in heparin or EDTA tubes
- 0.9% NaCl solution (saline), ice-cold
- Tris-HCl buffer (e.g., 50 mM, pH 8.2)
- **Porphobilinogen** (PBG) solution (e.g., 2 mM in Tris-HCl buffer)
- Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
- Uroporphyrin I standard solution

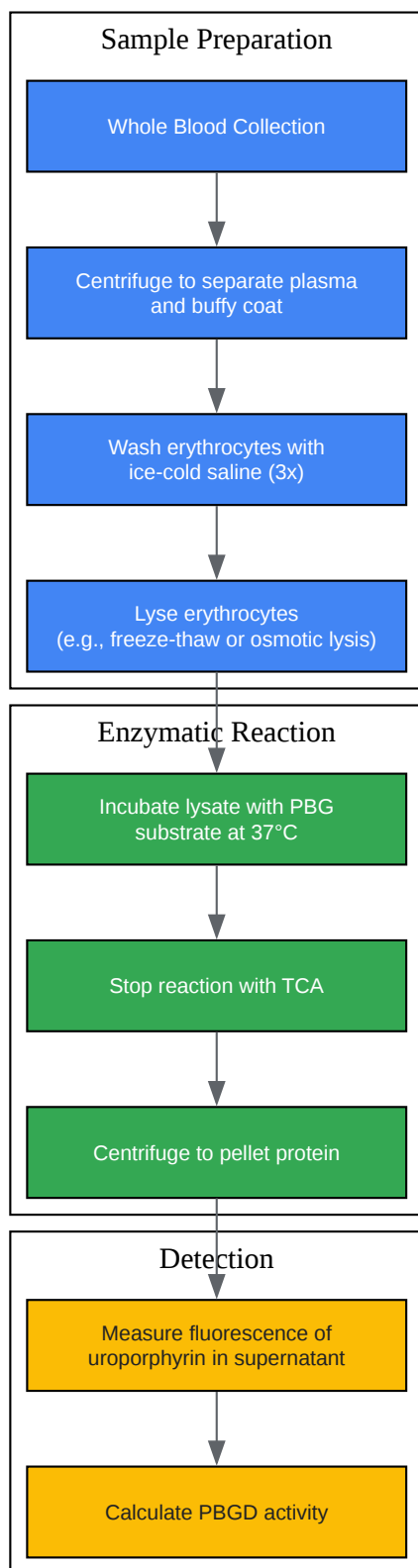
- Distilled water

Equipment

- Refrigerated centrifuge
- Spectrophotometer or hemoglobinometer
- Fluorometer with excitation at ~405 nm and emission at ~600-660 nm
- Water bath or incubator at 37°C
- Vortex mixer
- Micropipettes and tips

Experimental Workflow

The diagram below outlines the major steps in the PBGD activity assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the **Porphobilinogen** Deaminase (PBGD) activity assay in erythrocytes.

Step-by-Step Procedure

1. Erythrocyte Preparation

- Collect whole blood in a heparin or EDTA-containing tube.[\[9\]](#)[\[11\]](#) Protect the sample from light and store it refrigerated.[\[9\]](#)
- Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.[\[1\]](#)[\[11\]](#)
- Carefully remove and discard the plasma and the buffy coat (the white layer of leukocytes and platelets).[\[1\]](#)
- Wash the packed erythrocytes by resuspending them in an equal volume of ice-cold 0.9% saline.[\[1\]](#)[\[11\]](#)
- Centrifuge at 1,000-2,000 x g for 5-10 minutes at 4°C and discard the supernatant.[\[11\]](#) Repeat the wash step two more times.
- After the final wash, lyse the erythrocytes. This can be achieved by adding cold distilled water to the packed cells or by freeze-thawing the packed cells.[\[1\]](#)
- Determine the hemoglobin concentration of the hemolysate using a standard method.

2. Enzymatic Reaction

- For each sample, prepare a test tube and a blank tube.
- To both tubes, add an appropriate volume of the erythrocyte lysate.
- Add Tris-HCl buffer to each tube.
- Pre-incubate the tubes at 37°C for 5 minutes.
- To initiate the reaction, add the PBG substrate to the "test" tube. Add an equal volume of Tris-HCl buffer without PBG to the "blank" tube.
- Incubate both tubes at 37°C for a defined period, typically 30-60 minutes, in the dark.[\[12\]](#)

- Stop the reaction by adding cold TCA solution to both tubes.[12] The TCA will precipitate the proteins.
- Vortex the tubes and let them stand on ice for 10 minutes.
- Centrifuge at 2,500 x g for 10 minutes to pellet the precipitated protein.[12]

3. Fluorometric Measurement

- Carefully transfer the supernatant from each tube to a clean cuvette.
- Measure the fluorescence of the uroporphyrin I formed at an excitation wavelength of approximately 405 nm and an emission wavelength between 600 nm and 660 nm.[10]
- Prepare a standard curve using known concentrations of uroporphyrin I standard.
- The fluorescence of the blank is subtracted from the test sample to correct for any background fluorescence.

Data Analysis

- Calculate the concentration of uroporphyrin I produced in each sample using the standard curve.
- Express the PBGD activity as nanomoles of uroporphyrin formed per hour per milligram of hemoglobin (nmol uroporphyrin/h/mg Hb) or per milliliter of erythrocytes.[9]

Data Presentation

The following tables summarize typical PBGD activity levels. Actual reference ranges may vary between laboratories.

Table 1: Reference Ranges for **Porphobilinogen** Deaminase Activity in Erythrocytes

| Status | PBGD Activity Range (nmol/mL erythrocytes/hr) |
|--|--|
| Healthy Individuals | 20 - 50[9] |
| Acute Intermittent Porphyrria (AIP) Patients | Approximately 50% of the lower limit of normal |

Table 2: Example **Porphobilinogen** Deaminase Activity Results

| Sample ID | Hemoglobin (g/dL) | Uroporphyrin Formed (nmol/L) | Incubation Time (hr) | PBGD Activity (nmol/h/mg Hb) | Diagnosis |
|-----------|-------------------|------------------------------|----------------------|------------------------------|---------------|
| Control 1 | 14.5 | 150 | 1 | 1.03 | Healthy |
| Control 2 | 13.8 | 142 | 1 | 1.03 | Healthy |
| Patient A | 15.0 | 70 | 1 | 0.47 | Suspected AIP |
| Patient B | 12.9 | 65 | 1 | 0.50 | Suspected AIP |

Troubleshooting and Considerations

- Patient Preparation: Patients should abstain from alcohol for 24 hours prior to blood collection, as ethanol can induce PBGD activity and lead to false-normal results.[11]
- Sample Handling: Blood samples should be protected from light and kept refrigerated or frozen until analysis to maintain enzyme stability.[7][9]
- Assay Conditions: Optimization of pH, temperature, and incubation time may be necessary to achieve optimal assay performance.[8]
- Interference: Hemolysis in the original blood sample can affect the accuracy of the results.
- Limitations: Approximately 10% of individuals with AIP may show normal or borderline PBGD activity in erythrocytes due to tissue-specific isoforms of the enzyme.[7] In such cases,

genetic testing may be required for a definitive diagnosis.

Conclusion

The measurement of **porphobilinogen** deaminase activity in erythrocytes is a reliable and essential tool for the diagnosis of Acute Intermittent Porphyria. The protocol described in this application note provides a robust method for determining PBGD activity, aiding in the identification of affected individuals and at-risk family members. Adherence to proper sample handling and assay conditions is critical for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. karger.com [karger.com]
- 2. Porphobilinogen deaminase: methods and principles of the enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. karger.com [karger.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Porphobilinogen (PBG) Deaminase, Erythrocyte | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 7. AIP, HCP, VP & ADP - American Porphyria Foundation [porphyriafoundation.org]
- 8. Determination of porphobilinogen deaminase activity in human erythrocytes: pertinent factors in obtaining optimal conditions for measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Test Details [utmb.edu]
- 10. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Porphobilinogen Deaminase Activity Assay in Erythrocytes: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132115#porphobilinogen-deaminase-activity-assay-protocol-in-erythrocytes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com